3-[(S)-2-(2,4-Dichloro-benzyloxycarbonylamino)-3-methyl-butyrylamino]-5-fluoro-4-oxo-pentanoic acid
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Overview
Description
Caspaseinhibitor-bp-22471 is a synthetic compound designed to inhibit the activity of caspases, a family of cysteine-dependent proteases involved in various cellular processes such as apoptosis, inflammation, and cell differentiation . Caspase inhibitors like Caspaseinhibitor-bp-22471 are of significant interest in scientific research due to their potential therapeutic applications in treating diseases associated with dysregulated apoptosis and inflammation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Caspaseinhibitor-bp-22471 typically involves multiple steps, including the formation of peptide bonds and the incorporation of specific functional groups that enhance its inhibitory activity. The synthetic route often starts with the protection of amino groups, followed by the coupling of amino acids using reagents like N,N’-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS). Deprotection steps are carried out under acidic conditions, and the final product is purified using techniques such as high-performance liquid chromatography (HPLC) .
Industrial Production Methods
Industrial production of Caspaseinhibitor-bp-22471 involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to increase yield and purity, as well as implementing robust purification methods. Techniques such as solid-phase peptide synthesis (SPPS) and automated peptide synthesizers are commonly used to streamline production .
Chemical Reactions Analysis
Types of Reactions
Caspaseinhibitor-bp-22471 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide.
Reduction: Involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride.
Substitution: Involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like amines, electrophiles like alkyl halides.
Major Products
The major products formed from these reactions depend on the specific functional groups present in Caspaseinhibitor-bp-22471. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
Scientific Research Applications
Caspaseinhibitor-bp-22471 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the mechanisms of caspase inhibition and to develop new synthetic methodologies.
Biology: Employed in cell culture experiments to investigate the role of caspases in apoptosis and other cellular processes.
Medicine: Explored as a potential therapeutic agent for diseases such as cancer, neurodegenerative disorders, and inflammatory conditions.
Industry: Utilized in the development of diagnostic assays and therapeutic formulations.
Mechanism of Action
Caspaseinhibitor-bp-22471 exerts its effects by binding to the active site of caspases, thereby preventing the cleavage of their substrates. This inhibition blocks the downstream signaling pathways involved in apoptosis and inflammation. The molecular targets of Caspaseinhibitor-bp-22471 include various caspases such as caspase-3, caspase-7, and caspase-9. The inhibition of these caspases disrupts the apoptotic cascade, leading to increased cell survival .
Comparison with Similar Compounds
Similar Compounds
Z-VAD-FMK: A pan-caspase inhibitor that irreversibly binds to the catalytic site of caspases.
Emricasan: A pan-caspase inhibitor that has shown promise in clinical trials for treating liver diseases.
Q-VD-OPh: A broad-spectrum caspase inhibitor with high potency and low toxicity.
Uniqueness of Caspaseinhibitor-bp-22471
Caspaseinhibitor-bp-22471 is unique due to its high specificity for certain caspases and its ability to modulate multiple cellular pathways. Unlike other caspase inhibitors, it has shown a favorable safety profile and efficacy in preclinical studies .
Properties
Molecular Formula |
C18H21Cl2FN2O6 |
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Molecular Weight |
451.3 g/mol |
IUPAC Name |
3-[[(2S)-2-[(2,4-dichlorophenyl)methoxycarbonylamino]-3-methylbutanoyl]amino]-5-fluoro-4-oxopentanoic acid |
InChI |
InChI=1S/C18H21Cl2FN2O6/c1-9(2)16(17(27)22-13(6-15(25)26)14(24)7-21)23-18(28)29-8-10-3-4-11(19)5-12(10)20/h3-5,9,13,16H,6-8H2,1-2H3,(H,22,27)(H,23,28)(H,25,26)/t13?,16-/m0/s1 |
InChI Key |
ANNPALXBOKTDBF-VYIIXAMBSA-N |
Isomeric SMILES |
CC(C)[C@@H](C(=O)NC(CC(=O)O)C(=O)CF)NC(=O)OCC1=C(C=C(C=C1)Cl)Cl |
Canonical SMILES |
CC(C)C(C(=O)NC(CC(=O)O)C(=O)CF)NC(=O)OCC1=C(C=C(C=C1)Cl)Cl |
Origin of Product |
United States |
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